N-(furan-2-ylmethyl)-N'-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyl group, a furylmethyl group, and a hydrazinedicarbothioamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of hydrazine with carbon disulfide to form hydrazinedicarbothioamide.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Furylmethyl Group: The final step involves the reaction of the intermediate with 2-furylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N1-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or furylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle und krebshemmende Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, einschließlich der Arzneimittelentwicklung und -gestaltung.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und als Vorläufer für andere chemische Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(Furan-2-ylmethyl)-N'-(Prop-2-en-1-yl)hydrazin-1,2-dicarbothioamid beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden, was zur Modulation biologischer Prozesse führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Wege zu klären.
Wirkmechanismus
The mechanism of action of N1-ALLYL-N~2~-(2-FURYLMETHYL)-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the allyl and furylmethyl groups enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(Furan-2-ylmethyl)-N'-(Prop-2-en-1-yl)hydrazin-1,2-dicarbothioamid kann mit anderen Hydrazinderivaten und furanhaltigen Verbindungen verglichen werden.
- Beispiele sind Furan-2-carbaldehydhydrazon und N-(Furan-2-ylmethyl)-N'-(Prop-2-en-1-yl)hydrazincarbothioamid.
Einzigartigkeit
- Das Vorhandensein sowohl von Furan- als auch von Hydrazin-Einheiten in N-(Furan-2-ylmethyl)-N'-(Prop-2-en-1-yl)hydrazin-1,2-dicarbothioamid macht es einzigartig im Vergleich zu anderen ähnlichen Verbindungen.
- Seine spezifische chemische Struktur kann eine unterschiedliche Reaktivität und biologische Aktivität verleihen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C10H14N4OS2 |
---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C10H14N4OS2/c1-2-5-11-9(16)13-14-10(17)12-7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H2,11,13,16)(H2,12,14,17) |
InChI-Schlüssel |
CNYLUTYYFNTSAU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)NNC(=S)NCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.